molecular formula C8H11BrClNO B2760731 (4-Bromo-2-methoxyphenyl)methanamine hydrochloride CAS No. 2230802-60-3

(4-Bromo-2-methoxyphenyl)methanamine hydrochloride

Cat. No.: B2760731
CAS No.: 2230802-60-3
M. Wt: 252.54
InChI Key: CIPWBRFLUGZEHC-UHFFFAOYSA-N
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Description

(4-Bromo-2-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10BrNO·HCl. It is commonly used in various chemical reactions and research applications due to its unique properties. The compound is characterized by the presence of a bromine atom, a methoxy group, and an amine group attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methoxyphenyl)methanamine hydrochloride typically involves the bromination of 2-methoxybenzylamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methoxyphenyl)methanamine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The amine group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include various substituted phenylmethanamines.

    Oxidation: Products include 4-bromo-2-methoxybenzaldehyde or 4-bromo-2-methoxybenzoic acid.

    Reduction: Products include 4-bromo-2-methoxyphenylmethanamine.

Scientific Research Applications

(4-Bromo-2-methoxyphenyl)methanamine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-methoxyphenyl)methanamine;hydrochloride
  • (3-Bromo-2-methoxyphenyl)methanamine;hydrochloride
  • 4-Bromo-2-methoxyaniline

Uniqueness

(4-Bromo-2-methoxyphenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-bromo-2-methoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c1-11-8-4-7(9)3-2-6(8)5-10;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPWBRFLUGZEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230802-60-3
Record name (4-bromo-2-methoxyphenyl)methanamine hydrochloride
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